molecular formula C20H15Cl3N2OS B158924 Sertaconazole CAS No. 99592-32-2

Sertaconazole

Cat. No.: B158924
CAS No.: 99592-32-2
M. Wt: 437.8 g/mol
InChI Key: JLGKQTAYUIMGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sertaconazole nitrate is a synthetic antifungal compound of the imidazole class, characterized by a unique benzothiophene ring system. This structure distinguishes it from other azole antifungals and contributes to its dual mechanism of action. Primarily, it functions by inhibiting the cytochrome P450-dependent 14α-demethylase enzyme, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . The subsequent disruption of membrane integrity impairs fungal growth and replication. A secondary, fungicidal mechanism is attributed to the benzothiophene ring, which is a sulfur analog of tryptophan. This ring system allows this compound to form pores in the fungal cell membrane, leading to a rapid efflux of cellular components such as ATP, resulting in fungal cell death . In research settings, this compound nitrate is a valuable tool for studying fungal pathogenesis and investigating novel antifungal strategies. It demonstrates broad-spectrum activity against a range of dermatophytes and yeasts, including Tricophyton rubrum , Tricophyton mentagrophytes , and Epidermophyton floccosum . Beyond its core antifungal properties, studies suggest it also possesses ancillary antibacterial, anti-inflammatory, and antipruritic (anti-itch) activities, making it a compound of interest for multifaceted research applications . The product is supplied with a purity of ≥98% (determined by HPLC) and has a molecular weight of 500.78 g/mol . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It must not be used for personal purposes or administered to humans.

Properties

IUPAC Name

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99592-39-9 (Nitrate)
Record name Sertaconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048551
Record name Sertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sertaconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 6.37e-03 g/L
Record name Sertaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01153
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sertaconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

99592-32-2
Record name Sertaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99592-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sertaconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sertaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01153
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERTACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W71I16EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sertaconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Conditions

The phase transfer catalytic (PTC) method, described in patent CN1358719A, involves coupling 1-(2,4-dichlorophenyl)-2-(1-imidazole)ethanol (1) with 3-bromomethyl-7-chlorobenzo[b]thiophene (2) . Key components include:

  • Solvent system : Toluene-water biphasic mixture

  • Catalyst : Tetrabutylammonium chloride (16 mL of 50% aqueous solution)

  • Base : Sodium hydroxide (12 g)

  • Temperature : 80°C for 4 hours

The reaction exploits the PTC mechanism, where the catalyst facilitates anion transfer between aqueous and organic phases, enabling nucleophilic substitution at the benzylic position of (2) .

Procedure and Yield

  • Dissolve 1 (0.2 mol) and 2 (0.2 mol) in 240 mL toluene and 80 mL water.

  • Add NaOH and catalyst, reflux at 80°C for 4 hours.

  • Extract with diethyl ether, dry with Na₂SO₄, and acidify with HNO₃ to precipitate the nitrate salt.

  • Recrystallize with 95% ethanol to obtain white crystals (59% yield, m.p. 157–158°C).

Advantages :

  • Eliminates anhydrous/oxygen-free conditions required in prior methods.

  • Avoids toxic hexamethylphosphoramide (HMPA).

  • Scalable for industrial production with >98.5% purity.

Alkaline Reflux in Mixed Solvent Systems

Methodology from Patent CN1974567B

This approach modifies reaction conditions to enhance efficiency:

  • Solvent : Alcohol (e.g., ethanol) mixed with toluene or dichloromethane

  • Base : Aqueous NaOH or KOH

  • Temperature : Reflux (~80°C) followed by room-temperature stirring

Key Steps

  • Reflux 1 with NaOH in ethanol-toluene for 2 hours.

  • Add 2 in toluene, stir at 25°C for 12 hours.

  • Acidify with HNO₃ to pH 1–2, isolate via filtration, and recrystallize.

Yield : 65–70% (higher than PTC method).
Advantages :

  • Simplified decolorization process.

  • Reduced byproduct formation due to controlled pH.

Improved Multi-Step Synthesis

Optimized Route from Recent Studies

Venkateswarlu and Kumar (2019) developed a four-step protocol:

  • Nitration : Convert 2-methyl-4-nitroimidazole to 1,4-dinitroimidazole.

  • Alkylation : React with glycine to form (2-methyl-4-nitroimidazol-1-yl)acetic acid.

  • Bromination : Treat with PCl₃/Br₂ for N-dealkylation.

  • Coupling : Combine with 1 and 2 under mild conditions.

Performance Metrics

  • Overall yield : 58% (vs. 45–50% in traditional routes).

  • Purity : 99.2% by HPLC.

Advantages :

  • Avoids hazardous reagents like sodium hydride.

  • Enables isotopic labeling for pharmacokinetic studies.

ParameterUncoated Liposomes (F1)0.2% Pectin-Coated (F4)
Particle Size118.3 ± 9 nm229.8 ± 11 nm
Zeta Potential+49.7 ± 0.58 mV+10.4 ± 0.71 mV
Entrapment51.5 ± 1.3%91.56 ± 1.2%

Coating with pectin improved mucoadhesion and drug retention, critical for topical applications.

Comparative Analysis of Synthetic Methods

MethodYieldPurityReaction TimeScalability
Phase Transfer59%>98.5%4 hoursHigh
Alkaline Reflux65–70%>99%14 hoursModerate
Multi-Step58%99.2%24 hoursLow

Key Findings :

  • The alkaline reflux method balances yield and scalability.

  • Phase transfer catalysis minimizes toxic byproducts.

  • Multi-step synthesis suits specialized applications (e.g., radiolabeling) .

Scientific Research Applications

Pharmacological Properties

Sertaconazole is an imidazole derivative that exhibits potent antifungal activity against a wide range of pathogens, including dermatophytes, yeasts, and opportunistic fungi. Its mechanism of action involves the inhibition of ergosterol biosynthesis, leading to increased cell membrane permeability and subsequent fungal cell death . Additionally, this compound has shown efficacy against bacteria and protozoa, expanding its therapeutic potential beyond antifungal applications .

Treatment of Vulvovaginal Candidiasis

This compound is notably effective in treating vulvovaginal candidiasis. A clinical study involving 188 patients demonstrated that this compound had a significantly lower relapse rate (10.6%) compared to fluconazole (29.9%) and clotrimazole (20%) after treatment . The study highlighted the drug's ability to achieve high cure rates while maintaining a favorable safety profile.

Treatment Group Cure Rate Relapse Rate
This compound58.5%10.6%
Fluconazole53.0%29.9%
ClotrimazoleNot specified20%

Efficacy in Skin Disorders

A meta-analysis comparing this compound 2% cream with other topical treatments for skin disorders indicated that this compound was superior in managing conditions such as seborrheic dermatitis . The odds ratio for treatment success with this compound was found to be 1.95, indicating a significantly higher likelihood of positive outcomes compared to alternative therapies.

Antitumor Potential

Recent research has uncovered this compound's potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC). Studies indicate that this compound can trigger proapoptotic autophagy in cancer cells, inhibiting cell proliferation and migration through the modulation of specific signaling pathways like Stat3 .

Cancer Type Mechanism Effect
Non-Small Cell Lung CancerInduces apoptosis via autophagyInhibits proliferation and migration

Safety Profile

This compound is characterized by low systemic absorption when applied topically, which minimizes potential side effects compared to systemic antifungals . Clinical trials have consistently reported good tolerability among patients using this compound for various indications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficacy Against Dermatophytes

Sertaconazole demonstrates superior or comparable efficacy to other antifungals in clinical trials:

Compound Complete Cure Rate (Time) Mycological Cure Rate Key Findings References
This compound 70–97% (4 weeks) 95–98% Faster symptom relief (2–4 weeks) vs. luliconazole; higher cure rates vs. miconazole .
Luliconazole 21–27.5% (4 weeks) 92.9% Requires longer duration for comparable efficacy; lower complete clearance .
Terbinafine 80–100% (3 weeks) 100% Similar cure rates but faster mycological eradication (3 weeks) .
Miconazole 88.1% (4 weeks) 91.7% Lower clinical cure rates and slower symptom resolution vs. This compound .

Mechanistic Advantages

  • Structural Uniqueness : The benzothiophene ring enhances membrane permeability and antifungal retention compared to clotrimazole’s indole-like structure .
  • Dual Action: Binds non-sterol lipids, causing intracellular leakage, unlike ketoconazole’s single-mode ergosterol inhibition .
  • Anti-Inflammatory Effects : Reduces erythema and pruritus in seborrheic dermatitis more effectively than hydrocortisone 1% or pimecrolimus .

Cost-Effectiveness

  • This compound therapy costs 15–20% more than butenafine but achieves higher patient satisfaction due to faster symptom resolution .
  • In seborrheic dermatitis, it reduces relapse rates by 30% compared to ketoconazole, justifying its cost in chronic cases .

Emerging Therapeutic Roles

  • Anticancer Activity: Induces pro-apoptotic autophagy in non-small cell lung cancer cells by stabilizing TRADD and inhibiting Akt/mTOR pathways .
  • Neuromodulatory Effects: Modulates retinoic acid (RA) pathways via CYP26 inhibition, akin to talarozole, promoting neurogenesis in mitochondrial diseases .

Biological Activity

Sertaconazole is a broad-spectrum antifungal agent primarily used for the treatment of superficial mycoses. It has garnered attention not only for its antifungal properties but also for its anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various clinical settings, and relevant case studies.

This compound exhibits its antifungal activity through several mechanisms:

  • Disruption of Fungal Cell Wall : this compound binds to nonsterol lipids in the fungal cell wall, increasing permeability and leading to cell lysis. This action is concentration-dependent, displaying both fungistatic and fungicidal properties depending on the dosage used .
  • Inhibition of Proinflammatory Cytokines : Research indicates that this compound activates the p38 mitogen-activated protein kinase pathway, which subsequently induces cyclooxygenase-2 (COX-2) and the release of prostaglandin E2 (PGE2). This mechanism is linked to its anti-inflammatory effects, as this compound reduces the release of proinflammatory cytokines in keratinocytes and human peripheral blood mononuclear cells (PBMCs) .

Antifungal Efficacy

This compound has demonstrated significant antifungal activity against various pathogens:

  • Spectrum of Activity : It is effective against dermatophytes (e.g., Trichophyton, Epidermophyton, Microsporum), yeasts (e.g., Candida, Cryptococcus), and some Gram-positive bacteria. In clinical isolates, this compound maintains efficacy even against strains with reduced susceptibility to other azoles .
  • Minimum Inhibitory Concentrations (MICs) : The geometric MIC for dermatophytes ranges from 0.06 to 1 µg/mL, indicating strong antifungal potency. For instance, it shows fungicidal activity against Candida spp. with minimum fungicidal concentrations ranging from 0.5 to 64 µg/mL .

Clinical Studies and Meta-Analyses

A meta-analysis evaluated the effectiveness of this compound 2% cream compared to other topical treatments for seborrheic dermatitis (SD). Key findings include:

  • Patient Outcomes : The analysis included eight studies with a total of 788 patients. This compound was associated with a significantly higher rate of mild severity index (SI) scores at 28 days post-treatment compared to controls (odds ratio [OR] = 1.95) and a lower frequency of moderate or severe SI scores (OR = 0.51) at the same interval .
Treatment GroupMild SI (%)Moderate/Severe SI (%)Patient Satisfaction (%)
This compound 2%83.316.790
Tacrolimus 0.03%802083.3
  • Efficacy Over Time : At baseline, 80% of patients treated with this compound had moderate SI; however, this decreased significantly over the treatment period, demonstrating its effectiveness in managing symptoms .

Case Studies

Several case studies have illustrated the clinical utility of this compound:

  • Seborrheic Dermatitis : In a study involving patients with seborrheic dermatitis treated with this compound cream, a notable improvement was observed in symptom severity within four weeks, with no significant adverse effects reported .
  • Vaginal Candidiasis : A single-dose this compound vaginal ovule was effective in eradicating Candida spp., achieving clinical cure rates between 65% and 100% across various trials .

Q & A

Q. How can in silico modeling enhance this compound's drug development pipeline?

  • Methodological Answer :
  • Perform molecular docking studies (e.g., AutoDock Vina) to predict this compound's binding affinity for fungal CYP51A1 mutants. Validate with MD simulations (e.g., GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sertaconazole
Reactant of Route 2
Reactant of Route 2
Sertaconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.